Amicoumacin A

Description

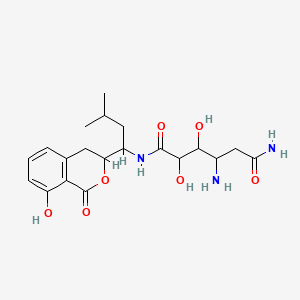

has antibacterial activity, & strongly suppresses inflammatory & ulcer activity; structure in first source

Structure

3D Structure

Properties

CAS No. |

78654-44-1 |

|---|---|

Molecular Formula |

C20H29N3O7 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

(2S,3S,4S)-4-amino-2,3-dihydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]hexanediamide |

InChI |

InChI=1S/C20H29N3O7/c1-9(2)6-12(23-19(28)18(27)17(26)11(21)8-15(22)25)14-7-10-4-3-5-13(24)16(10)20(29)30-14/h3-5,9,11-12,14,17-18,24,26-27H,6-8,21H2,1-2H3,(H2,22,25)(H,23,28)/t11-,12-,14-,17-,18-/m0/s1 |

InChI Key |

DCPWYLSPIAHJFU-YKRRISCLSA-N |

Canonical SMILES |

CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)N)N)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amicoumacin A; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Amicoumacin A from Bacillus pumilus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amicoumacin A, a dihydroisocoumarin antibiotic, represents a promising scaffold for the development of novel therapeutic agents. First isolated from Bacillus pumilus, this natural product exhibits a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antiulcer properties.[1][2][3] Its unique mechanism of action, involving the inhibition of bacterial protein synthesis, makes it a compelling candidate for combating antibiotic-resistant pathogens.[1][4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Bacillus pumilus, presenting detailed experimental protocols, quantitative biological data, and visual representations of its mechanism of action and isolation workflow.

Introduction

The rise of antibiotic resistance necessitates the urgent discovery of novel antimicrobial agents with new mechanisms of action.[1] this compound, first reported in the early 1980s from the soil bacterium Bacillus pumilus BN-103, has emerged as a significant lead compound.[1][2][3] Chemically, it belongs to the dihydroisocoumarin family, characterized by a 3,4-dihydro-8-hydroxyisocoumarin core structure.[1] Subsequent studies have identified other Bacillus species, such as Bacillus subtilis, as producers of this compound and its analogs.[1][6] Beyond its potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative bacteria like Helicobacter pylori, this compound also displays notable anti-inflammatory and antiulcer effects.[2][3][4][7]

Biological Activities and Mechanism of Action

This compound's primary mode of antibacterial action is the inhibition of protein synthesis.[4] It specifically targets the bacterial ribosome, binding to the E-site of the 30S subunit.[8] This interaction stabilizes the mRNA on the ribosome, thereby inhibiting the translocation step of elongation.[4][5] This mechanism is distinct from many other ribosome-targeting antibiotics, highlighting its potential for development against resistant strains.[1]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the mechanism of action of this compound at the ribosomal level.

References

- 1. This compound|C20H29N3O7|Antibiotic & Research Compound [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]

Amicoumacin A: A Comprehensive Technical Guide to its Structure and Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicoumacin A is a potent antibiotic belonging to the dihydroisocoumarin family of natural products.[1][2] First isolated from Bacillus pumilus in the early 1980s, it has since been identified in other bacterial species, including Bacillus subtilis.[1][3] this compound has garnered significant interest within the scientific community due to its broad spectrum of biological activities, which include antibacterial, anti-inflammatory, and anti-ulcer properties.[1][4] Notably, it has demonstrated efficacy against pathogenic bacteria such as Helicobacter pylori and methicillin-resistant Staphylococcus aureus (MRSA).[5][6] This technical guide provides an in-depth overview of the structure elucidation of this compound, with a focus on its detailed spectroscopic data and the experimental methodologies employed for its characterization.

Molecular Structure

This compound possesses a characteristic 3,4-dihydro-8-hydroxyisocoumarin core structure linked to a unique amino acid side chain.[1] The IUPAC name for this compound is (2S,3S,4S)-4-amino-2,3-dihydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]hexanediamide.[7] Its molecular formula is C₂₀H₂₉N₃O₇, with a molecular weight of 423.5 g/mol .[7]

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound was elucidated through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments have been pivotal in determining the planar structure and relative stereochemistry of the amicoumacin family.[1]

¹H NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J in Hz) |

| 5 | 6.81 | d | 7.6 |

| 6 | 7.47 | dd | 7.5, 8.4 |

| 7 | 6.85 | d | 8.4 |

| 3 | 4.68 | m | |

| 4 | 2.98, 3.06 | dd, m | 3.5, 16.0 |

| 1' | 0.89 | d | 6.6 |

| 2' | 0.97 | d | 6.6 |

| 9' | 4.79 | t | |

| 10' | 4.51 | dt | |

| 15' | 4.65 | dd | 6.5, 7.0 |

| 5' | 4.29 | m |

Data compiled from multiple sources, slight variations may exist based on solvent and instrument.

¹³C NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ) in ppm |

| 1 | 171.2 |

| 3 | 82.7 |

| 4 | 30.8 |

| 5 | 119.8 |

| 6 | 137.8 |

| 7 | 116.9 |

| 8 | 163.3 |

| 9 | 109.6 |

| 10 | 141.4 |

| 1' | 22.1 |

| 2' | 24.0 |

| 11' | 36.7 |

| 12' | 178.1 |

| 14' | 173.3 |

| 15' | 51.3 |

| 16' | 38.2 |

| 17' | 174.8 |

Data compiled from multiple sources, slight variations may exist based on solvent and instrument.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) has been crucial for determining the elemental composition of this compound and its analogs.[1] High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a commonly employed technique.[1] For this compound (C₂₀H₂₉N₃O₇), the protonated molecule [M+H]⁺ is observed at an m/z that closely matches the calculated value of 424.2078.[1]

Representative High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |

| This compound | C₂₀H₂₉N₃O₇ | [M+H]⁺ | 424.2078 | 424.2098 |

Experimental Protocols

The elucidation of this compound's structure involves a systematic workflow, from isolation to detailed spectroscopic analysis.

Isolation and Purification

This compound is typically isolated from the fermentation broth of producing bacterial strains like Bacillus subtilis. The process generally involves:

-

Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to separate the secondary metabolites.[9]

-

Fractionation: The crude extract is then subjected to column chromatography (e.g., silica gel or Sephadex) to separate compounds based on polarity.

-

Purification: Final purification is often achieved using High-Performance Liquid Chromatography (HPLC), yielding pure this compound.[6]

Structure Determination Methodology

The purified compound is then subjected to a battery of spectroscopic and spectrometric analyses to determine its structure.

-

UV Spectroscopy: The UV spectrum of this compound shows characteristic absorption maxima (λmax) at approximately 206, 247, and 314 nm, suggesting the presence of a dihydroisocoumarin chromophore.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, with characteristic absorptions for hydroxyl, carbonyl, and aromatic groups.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular formula. Tandem MS (MS/MS) experiments are used to fragment the molecule and deduce the structure of its constituent parts.[6]

-

NMR Spectroscopy:

-

1D NMR (¹H and ¹³C): These spectra provide initial information on the number and types of protons and carbons in the molecule.[1]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different structural fragments.[10]

-

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the structure elucidation of this compound.

Caption: Workflow for this compound structure elucidation.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. The detailed NMR and mass spectrometry data have provided an unambiguous assignment of its complex structure. This comprehensive understanding of its chemical architecture is fundamental for further research into its mechanism of action, structure-activity relationships, and potential development as a therapeutic agent. The methodologies outlined in this guide serve as a valuable resource for scientists working on the discovery and characterization of novel natural products.

References

- 1. This compound|C20H29N3O7|Antibiotic & Research Compound [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C20H29N3O7 | CID 25223631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Genome Mining, Heterologous Expression, Antibacterial and Antioxidant Activities of Lipoamides and Amicoumacins from Compost-Associated Bacillus subtilis fmb60 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

The Amicoumacin A Biosynthetic Gene Cluster in Bacillus subtilis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicoumacin A, a potent antibiotic with a broad spectrum of activity, including against Helicobacter pylori and methicillin-resistant Staphylococcus aureus (MRSA), is a secondary metabolite produced by various Bacillus species, notably Bacillus subtilis.[1][2] This complex molecule, a member of the dihydroisocoumarin class of natural products, is synthesized by a sophisticated enzymatic assembly line encoded by the amicoumacin (ami) biosynthetic gene cluster.[1][2] Understanding the genetic and biochemical intricacies of this cluster is paramount for harnessing its potential for novel antibiotic development and for engineering strains with enhanced production capabilities. This technical guide provides an in-depth overview of the ami gene cluster, its biosynthetic pathway, and the experimental methodologies employed in its study.

The Amicoumacin (ami) Biosynthetic Gene Cluster

The ami biosynthetic gene cluster in Bacillus subtilis is a large, contiguous region of DNA, approximately 47.4 kb in size, that orchestrates the synthesis of this compound and its congeners.[1][3] This cluster is comprised of 16 open reading frames (ORFs), designated amiA through amiO, which encode a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, along with tailoring enzymes and regulatory proteins.[1]

Gene Organization and Function

The organization of the ami gene cluster is crucial for the coordinated expression and function of the biosynthetic machinery. A summary of the genes and their predicted functions is presented in Table 1.

| Gene | Predicted Function |

| amiA | Non-ribosomal peptide synthetase (NRPS) involved in the activation and incorporation of the first amino acid precursor. Contains an adenylation (A) domain, a peptidyl carrier protein (PCP) domain, and a condensation (C) domain.[1] |

| amiB | Putative tailoring enzyme, potentially involved in modification of the amicoumacin core structure. |

| amiC | Putative transporter protein, likely involved in the export of amicoumacin from the cell. |

| amiD | Putative regulatory protein, may be involved in the transcriptional control of the ami gene cluster. |

| amiE | Putative tailoring enzyme. |

| amiF | Putative tailoring enzyme. |

| amiG | Putative tailoring enzyme. |

| amiH | Putative tailoring enzyme. |

| amiI | Hybrid NRPS-PKS protein, a key component of the assembly line that incorporates both amino acid and polyketide extender units.[1] |

| amiJ | Non-ribosomal peptide synthetase (NRPS) responsible for the activation and incorporation of subsequent amino acid precursors.[1] |

| amiK | Polyketide synthase (PKS) module containing ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains for the incorporation of malonate extender units.[1] |

| amiL | Polyketide synthase (PKS) module.[4] |

| amiM | Polyketide synthase (PKS) module containing a terminal thioesterase (TE) domain, which is responsible for the release and cyclization of the final product.[1][4] |

| amiN | Amicoumacin kinase, an enzyme that inactivates this compound by phosphorylation, conferring resistance to the producing organism.[5] |

| amiO | Putative tailoring enzyme. |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process initiated by the loading of a starter unit onto the NRPS machinery, followed by sequential condensation of amino acid and polyketide extender units. The proposed biosynthetic pathway involves the formation of a "pro-drug" intermediate, preamicoumacin, which is then processed to yield the active this compound.[2][3]

Quantitative Data

| Organism | MIC (µg/mL) |

| Bacillus subtilis BR151 | 100 |

| Staphylococcus aureus UST950701-005 | 5.0 |

| Methicillin-resistant S. aureus (MRSA) ATCC43300 | 4.0 |

| Helicobacter pylori (average) | 1.4 |

| Liberibacter crescens | 1.25 |

MIC (Minimum Inhibitory Concentration) values are from various studies and may vary depending on the specific strain and experimental conditions.[2]

Experimental Protocols

Investigating the ami biosynthetic gene cluster involves a combination of genetic, molecular, and biochemical techniques. The following sections provide an overview of key experimental protocols.

Heterologous Expression of the ami Gene Cluster

Heterologous expression is a powerful technique to study the function of a gene cluster in a clean genetic background and to potentially improve product yield.

Methodology:

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from the this compound-producing Bacillus subtilis strain.

-

Transformation-Associated Recombination (TAR) Cloning: The large, 47.4 kb ami gene cluster is captured and cloned into a suitable shuttle vector, such as pCAPB1-ami or pCAPB2-ami, in yeast.[3] This method is effective for cloning large DNA fragments.

-

Vector Transfer and Host Transformation: The resulting plasmid is transferred to E. coli for amplification and then introduced into a suitable B. subtilis expression host, such as B. subtilis JH642, often engineered to contain the sfp gene to ensure proper phosphopantetheinylation of the PKS and NRPS enzymes.[3]

-

Cultivation and Fermentation: The heterologous host is cultivated in an appropriate medium (e.g., SYC medium) under optimized conditions of aeration and temperature to induce the expression of the ami gene cluster.[1]

-

Metabolite Extraction and Analysis: The culture broth is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by UPLC-MS/MS and NMR to identify and quantify the production of this compound and its derivatives.[3]

Gene Knockout and Functional Analysis

To elucidate the function of individual genes within the ami cluster, targeted gene knockouts are performed.

Methodology:

-

Construct Design: A knockout construct is designed containing an antibiotic resistance cassette (e.g., erythromycin or kanamycin resistance) flanked by homologous regions upstream and downstream of the target ami gene.

-

Transformation: The linear knockout construct is introduced into a competent B. subtilis strain.

-

Homologous Recombination: The cellular recombination machinery replaces the target gene with the antibiotic resistance cassette via double crossover.

-

Selection and Verification: Transformants are selected on media containing the corresponding antibiotic. Successful gene knockout is confirmed by PCR and sequencing.

-

Phenotypic Analysis: The knockout mutant is cultivated, and the culture broth is analyzed by UPLC-MS/MS to determine the effect of the gene deletion on this compound production. The accumulation of biosynthetic intermediates can provide insights into the function of the deleted gene.

More advanced methods like CRISPR/Cas9-based genome editing can also be employed for more efficient and markerless gene deletions in B. subtilis.[2]

Biochemical Assays for NRPS and PKS Activity

In vitro biochemical assays are essential for characterizing the enzymatic activity and substrate specificity of the NRPS and PKS domains within the ami biosynthetic machinery.

Methodology:

-

Protein Expression and Purification: Individual NRPS and PKS domains or modules are cloned into expression vectors, overexpressed in a suitable host (e.g., E. coli), and purified using affinity chromatography.

-

Adenylation (A) Domain Assay: The substrate specificity of the A domains can be determined using an ATP-pyrophosphate exchange assay. This assay measures the amino acid-dependent formation of ATP from pyrophosphate.

-

Thioesterase (TE) Domain Assay: The catalytic activity of the TE domain can be assayed by incubating the purified enzyme with a synthetic substrate mimic (e.g., an N-acetylcysteamine thioester of the final polyketide-peptide chain) and monitoring the release of the cyclized product by HPLC or LC-MS.

-

Acyltransferase (AT) Domain Assay: The substrate specificity of AT domains can be assessed by incubating the purified domain with radiolabeled extender units (e.g., [14C]malonyl-CoA) and a model ACP protein, followed by quantification of the radiolabeled ACP.

Regulation of this compound Production

The production of secondary metabolites in Bacillus subtilis is tightly regulated and often linked to cellular processes such as sporulation and competence. While a specific signaling pathway dedicated to the ami cluster has not been fully elucidated, it is likely governed by global regulators that respond to nutritional cues and cell density.

Conclusion

The biosynthetic gene cluster for this compound in Bacillus subtilis represents a complex and fascinating example of microbial secondary metabolism. A thorough understanding of the ami gene cluster, its encoded enzymes, and the intricate regulatory networks that control its expression is essential for the rational design of strategies to improve this compound production and to generate novel, more potent antibiotic derivatives. The experimental approaches outlined in this guide provide a framework for the continued exploration of this important biosynthetic pathway.

References

Beyond Bacteria: An In-depth Technical Guide to the Diverse Biological Activities of Amicoumacin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicoumacin A, a dihydroisocoumarin antibiotic first isolated from Bacillus pumilus, is well-documented for its potent antibacterial properties. However, a growing body of evidence reveals a much broader spectrum of biological activities, positioning it as a molecule of significant interest for therapeutic development beyond infectious diseases. This technical guide provides a comprehensive overview of the non-bacterial biological activities of this compound, with a focus on its anticancer and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a valuable resource for researchers in drug discovery and development.

Core Mechanism of Action: Targeting the Ribosome

The diverse biological effects of this compound stem from its fundamental mechanism of action: the inhibition of protein synthesis. This compound binds to a universally conserved site on the small ribosomal subunit, affecting translation elongation in both prokaryotic and eukaryotic cells.[1][2][3] This interaction stabilizes the binding of mRNA to the ribosome, thereby inhibiting the movement of the ribosome along the mRNA strand.[1][3] This universal mechanism explains its broad-spectrum activity and forms the basis for its effects on mammalian cells, including cancerous and immune cells.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that cancerous cells exhibit greater susceptibility to this compound compared to non-cancerous cell lines, suggesting a potential therapeutic window.[2][4] This increased sensitivity is attributed to the higher demand for protein biosynthesis in rapidly proliferating cancer cells.[4]

Quantitative Data: Cytotoxicity of this compound

The anticancer activity of this compound has been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 0.2 ± 0.1 | [4] |

| MCF-7 | Breast Adenocarcinoma | 0.3 ± 0.1 | [4] |

| HeLa | Cervical Carcinoma | 33.60 | |

| HEK293T | Non-cancerous Embryonic Kidney | 0.55 ± 0.03 | [4] |

| VA13 | Non-cancerous Lung Fibroblast | 1.2 ± 0.2 | [4] |

Mechanism of Anticancer Action: Induction of Apoptosis

The primary mechanism by which this compound induces cancer cell death is through the induction of apoptosis, or programmed cell death. By inhibiting protein synthesis, this compound can trigger cellular stress responses that ultimately lead to the activation of apoptotic pathways. While the precise signaling cascade initiated by this compound is still under detailed investigation, it is hypothesized to involve the activation of executioner caspases, such as caspase-3, and the modulation of Bcl-2 family proteins, which are key regulators of apoptosis.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been reported to possess anti-inflammatory activity.[5] This effect is likely linked to its ability to inhibit the synthesis of key pro-inflammatory proteins.

Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals, the p65 subunit of NF-κB translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that produce inflammatory mediators like nitric oxide (NO) and prostaglandins (e.g., PGE2).

By inhibiting overall protein synthesis, this compound can indirectly suppress the NF-κB pathway by preventing the production of new NF-κB subunits and other essential components of the signaling cascade. Furthermore, it can directly inhibit the synthesis of the downstream inflammatory mediators. While specific quantitative data on the inhibition of inflammatory markers by this compound is not yet widely available, its mechanism of action strongly suggests a potent anti-inflammatory potential.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-4,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using Annexin V conjugated to a fluorescent dye (FITC), and distinguishes necrotic cells using the DNA-binding dye Propidium Iodide (PI).

-

Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.

-

Incubation: Incubate the mixture to allow for caspase-3 to cleave the substrate.

-

Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.

-

Data Analysis: Quantify the caspase-3 activity relative to an untreated control.

Western Blot for NF-κB p65 Nuclear Translocation

This technique is used to determine the amount of the p65 subunit of NF-κB that has translocated to the nucleus, indicating pathway activation.

-

Cell Treatment and Lysis: Treat cells with an inflammatory stimulus in the presence or absence of this compound. Lyse the cells and separate the cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the p65 subunit of NF-κB. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Analyze the band intensity to quantify the amount of p65 in the nuclear fraction compared to the cytoplasmic fraction and the untreated control.

Visualizations: Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Apoptosis Induction

Caption: Proposed apoptotic pathway induced by this compound.

This compound's Proposed Anti-inflammatory Mechanism via NF-κB Inhibition

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Assessing Anticancer Activity

Caption: Workflow for evaluating the anticancer effects of this compound.

Conclusion and Future Directions

This compound exhibits a compelling range of biological activities that extend far beyond its antibacterial origins. Its potent inhibition of protein synthesis provides a strong foundation for its observed anticancer and anti-inflammatory properties. The preferential cytotoxicity towards cancer cells highlights its potential as a lead compound for novel oncology therapeutics.

Further research is warranted to fully elucidate the detailed molecular mechanisms underlying its diverse effects. Specifically, comprehensive studies are needed to:

-

Expand the panel of cancer cell lines tested to identify additional susceptible cancer types.

-

Quantify its anti-inflammatory effects through the measurement of various inflammatory mediators.

-

Dissect the specific apoptotic and NF-κB signaling pathways modulated by this compound.

-

Conduct in vivo studies to validate the preclinical efficacy and safety of this compound and its derivatives.

This in-depth technical guide serves as a foundational resource to stimulate and guide future research into the multifaceted therapeutic potential of this compound. The continued exploration of this fascinating natural product holds promise for the development of new treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induces cancer cell death by targeting the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces cancer cell death by targeting the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Producers of Amicoumacin A and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amicoumacin A and its structurally related analogs are a class of dihydroisocoumarin antibiotics with a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. These compounds are primarily synthesized as secondary metabolites by a diverse range of bacteria, most notably from the genus Bacillus. This technical guide provides an in-depth overview of the natural producers of this compound and its analogs, detailing their isolation, cultivation, and the biosynthetic pathways responsible for the production of these valuable compounds. Quantitative data on production yields, detailed experimental protocols, and visualizations of key pathways are presented to aid researchers in the discovery, development, and optimization of these potent natural products.

Natural Producers of this compound and Analogs

The primary natural sources of this compound and its analogs are bacteria belonging to the genus Bacillus. Strains of Bacillus pumilus and Bacillus subtilis isolated from diverse environments, including marine sediments and terrestrial soils, have been identified as prolific producers. In addition to Bacillus species, bacteria from the genus Nocardia and the Gram-negative bacterium Xenorhabdus bovienii have also been reported to produce these compounds[1][2][3][4].

A variety of Amicoumacin analogs have been isolated and characterized from these microbial sources. These include, but are not limited to, Amicoumacin B and C, lipoamicoumacins A-D, and hetiamacins. The structural diversity among these analogs, often arising from variations in the fatty acid side chain, contributes to their differing biological activities.

Quantitative Production of this compound and Analogs

The production yields of this compound and its analogs can vary significantly depending on the producing strain and the fermentation conditions employed. The following tables summarize the quantitative data on the production of these compounds from various natural producers.

| Compound | Producing Organism | Fermentation Volume (L) | Isolated Yield (mg) | Yield (mg/L) | Reference |

| This compound | Bacillus pumilus BN-103 | 43 | 204.0 | 4.74 | [5] |

| Amicoumacin B | Bacillus pumilus BN-103 | 43 | 27.2 | 0.63 | [5] |

| Amicoumacin C | Bacillus pumilus BN-103 | 43 | 40.8 | 0.95 | [5] |

| Hetiamacin E | Bacillus subtilis PJS | 20 | 1.8 | 0.09 | [6] |

| Hetiamacin F | Bacillus subtilis PJS | 20 | 2.5 | 0.125 | [6] |

| Lipothis compound | Bacillus subtilis (marine isolate) | 20 | 1.9 | 0.095 | [7] |

| Lipoamicoumacin B | Bacillus subtilis (marine isolate) | 20 | 1.6 | 0.08 | [7] |

| Lipoamicoumacin C | Bacillus subtilis (marine isolate) | 20 | 3.5 | 0.175 | [7] |

| Lipoamicoumacin D | Bacillus subtilis (marine isolate) | 20 | 4.8 | 0.24 | [7] |

Experimental Protocols

This section provides detailed methodologies for the isolation, cultivation, extraction, and purification of this compound and its analogs from their natural producers.

Isolation and Cultivation of Producer Strains

Objective: To isolate and cultivate pure cultures of Bacillus species capable of producing amicoumacins.

Materials:

-

Soil or marine sediment samples

-

Sterile saline solution (0.85% NaCl)

-

Nutrient Agar (NA) or Marine Agar (MA) plates

-

Seed medium (e.g., 3.0% glucose, 1.5% soybean meal, 0.3% meat extract, 0.5% peptone, 0.3% NaCl, 0.25% CaCO3, pH 7.0)

-

Production medium (same as seed medium)

-

Incubator shaker

Protocol:

-

Suspend 1 gram of soil or sediment sample in 10 mL of sterile saline solution.

-

Serially dilute the suspension and plate onto NA or MA plates.

-

Incubate the plates at 28-30°C for 24-48 hours.

-

Isolate distinct colonies and streak for purity on fresh plates.

-

Inoculate a single, pure colony into a flask containing seed medium.

-

Incubate the seed culture at 28°C for 24 hours with shaking (e.g., 200 rpm).

-

Transfer the seed culture to a larger volume of production medium (typically a 5-10% inoculum).

-

Incubate the production culture under the same conditions for 40-72 hours.

Extraction and Purification of Amicoumacins

Objective: To extract and purify amicoumacins from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate or Butanol

-

Rotary evaporator

-

Silica gel for column chromatography

-

Sephadex G-10 or LH-20 for size-exclusion chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., methanol, acetonitrile, water)

Protocol:

-

Centrifuge the fermentation broth to separate the supernatant from the bacterial cells.

-

Extract the supernatant with an equal volume of ethyl acetate or butanol three times.

-

Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol).

-

Further purify the active fractions using size-exclusion chromatography (e.g., Sephadex G-10 or LH-20).

-

Perform final purification by preparative HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile in water) to isolate pure amicoumacin analogs.

-

Monitor the purification process by thin-layer chromatography (TLC) or analytical HPLC.

Biosynthesis of this compound

This compound is synthesized via a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway. The biosynthetic gene cluster, designated as ami, has been identified in Bacillus subtilis. This cluster contains genes encoding the necessary enzymes for the assembly of the amicoumacin backbone from amino acid and polyketide precursors.

Amicoumacin Biosynthetic Gene Cluster (ami)

The ami gene cluster in Bacillus subtilis spans approximately 47.4 kb and contains a series of open reading frames (ORFs) that encode the enzymatic machinery for amicoumacin biosynthesis. Key components of this cluster include genes for NRPS and PKS modules, as well as enzymes responsible for tailoring the final molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

Amicoumacin A as an Inhibitor of Bacterial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amicoumacin A, a potent isocoumarin antibiotic, has emerged as a significant inhibitor of bacterial protein synthesis. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows. This compound uniquely targets the small ribosomal subunit, interfering with both the initiation and elongation stages of translation, primarily by inhibiting translocation. Its distinct mode of action presents a promising avenue for the development of novel antibacterial agents.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, originally isolated from Bacillus pumilus, has demonstrated significant antibacterial activity against a range of Gram-positive and some Gram-negative bacteria. Its primary cellular target is the ribosome, the essential molecular machine responsible for protein synthesis. This guide delves into the technical details of this compound's interaction with the bacterial ribosome and its multifaceted inhibition of the translation process.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the 30S ribosomal subunit, a critical component of the 70S bacterial ribosome.

Ribosomal Binding Site

X-ray crystallographic studies have revealed that this compound binds within the E-site of the 30S subunit.[1] Its binding pocket is formed by universally conserved nucleotides of the 16S rRNA, specifically involving interactions with helix 24 (h24) and helix 45 (h45), as well as the mRNA backbone.[2][3] This strategic location allows this compound to interfere with the movement of both tRNA and mRNA during translation.

Inhibition of Translation Initiation

This compound has been shown to retard the formation of the 70S initiation complex.[2][4] While it does not prevent the initial binding of the initiator fMet-tRNAfMet to the P-site, it hinders the subsequent steps required for a functional initiation complex, reducing the rate of its formation by approximately 30-fold.[2][4]

Inhibition of Translation Elongation: The Primary Mechanism

The principal mechanism of this compound's action is the inhibition of the elongation phase of protein synthesis, specifically the translocation step.[1][3] By binding to the E-site and interacting with the mRNA backbone, this compound effectively "locks" the mRNA in the mRNA-binding channel of the 30S subunit.[3] This stabilization of the mRNA interaction with the ribosome physically obstructs the movement of the ribosome along the mRNA, a process catalyzed by the elongation factor G (EF-G).[1][3] This leads to a stall in protein synthesis. While it does not significantly affect peptide bond formation or the EF-Tu-dependent delivery of aminoacyl-tRNAs to the A-site, the blockage of translocation is a potent inhibitory action.[2]

Signaling Pathway of Inhibition

The following diagram illustrates the key steps in bacterial protein synthesis and the points of inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]

- 3. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]

The 3,4-Dihydroisocoumarin Core of Amicoumacin A: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Antibacterial Scaffold

Abstract

Amicoumacin A, a natural product isolated from various Bacillus species, has garnered significant attention as a potent inhibitor of bacterial protein synthesis. Its unique mechanism of action, targeting the ribosomal E-site, sets it apart from many clinically used antibiotics, making it a compelling candidate for the development of novel antibacterial agents. Central to its biological activity is the 3,4-dihydroisocoumarin core, a heterocyclic scaffold that anchors the molecule to its ribosomal target. This technical guide provides a comprehensive overview of the 3,4-dihydroisocoumarin core of this compound, detailing its structure, biosynthesis, mechanism of action, and structure-activity relationships. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new antibiotics.

Introduction: The Significance of the 3,4-Dihydroisocoumarin Moiety

The 3,4-dihydroisocoumarin moiety is a recurring structural motif in a variety of natural products exhibiting a wide range of biological activities. In this compound, this rigid, bicyclic core plays a crucial role in its antibacterial properties. It is linked via an amide bond to a flexible amino acid-derived side chain, and together they form a molecule that effectively inhibits bacterial growth. This compound demonstrates activity against a spectrum of bacteria, including clinically relevant pathogens. The core's interaction with the bacterial ribosome is a key determinant of the compound's inhibitory potential.

Chemical Structure and Properties

The core of this compound is a (3S)-3-substituted-8-hydroxy-3,4-dihydroisocoumarin. The stereochemistry at the C3 position is critical for its biological activity. The phenolic hydroxyl group at the C8 position is also a key feature, contributing to the molecule's interactions with its biological target.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₉N₃O₇ | [1] |

| Molecular Weight | 423.46 g/mol | [1] |

| Appearance | White amorphous powder | [2] |

| Solubility | Soluble in methanol and DMSO | [3] |

Biosynthesis of the 3,4-Dihydroisocoumarin Core

The biosynthesis of this compound is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic machinery. The 3,4-dihydroisocoumarin core is assembled by a Type I PKS.

The formation of the 3,4-dihydroisocoumarin ring is initiated by the loading of a starter unit, followed by successive condensations with malonyl-CoA extender units, catalyzed by the various domains of the PKS. The growing polyketide chain is tethered to an acyl carrier protein (ACP) domain. The final steps involve the cyclization of the polyketide chain to form the heterocyclic ring system. While the precise enzymatic mechanism of the terminal cyclization and release from the PKS is still under investigation, it is proposed to involve an intramolecular aldol-type condensation followed by dehydration and enolization to yield the stable aromatic ring.

References

- 1. researchgate.net [researchgate.net]

- 2. Programming of Erythromycin Biosynthesis by a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

Amicoumacin A: A Technical Whitepaper on its Anti-inflammatory and Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amicoumacin A, a dihydroisocoumarin antibiotic isolated from Bacillus species, has demonstrated significant potential as both an anti-inflammatory and an antitumor agent.[1][2] Its primary mechanism of action is the inhibition of protein synthesis in both prokaryotic and eukaryotic cells through a unique interaction with the ribosome.[3][4] This document provides a comprehensive technical overview of the existing research on this compound, focusing on its anti-inflammatory and antitumor activities. It includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. While the antitumor properties, particularly its cytotoxic effects on cancer cell lines, are relatively well-documented, specific quantitative data and detailed mechanistic studies on its anti-inflammatory effects are less prevalent in publicly available literature.

Introduction

This compound is a natural product that has garnered interest for its diverse biological activities, including antibacterial, antifungal, anti-ulcer, anti-inflammatory, and anticancer properties.[1][2][5] Its unique structure and mechanism of action make it a compelling candidate for further investigation and development as a therapeutic agent. This whitepaper aims to consolidate the current scientific knowledge regarding its anti-inflammatory and antitumor effects to serve as a resource for researchers and drug development professionals.

Antitumor Properties of this compound

The antitumor activity of this compound is primarily attributed to its ability to induce cancer cell death by inhibiting protein synthesis.[3][4] Studies have shown that it exhibits preferential cytotoxicity towards cancer cells over non-cancerous cell lines.[4]

Mechanism of Action: Inhibition of Protein Synthesis

This compound targets the eukaryotic ribosome, the cellular machinery responsible for protein synthesis.[3][4] Specifically, it binds to a highly conserved site on the small ribosomal subunit (40S) within the E-site (exit site).[6] This binding event stabilizes the interaction between the messenger RNA (mRNA) and the ribosomal RNA (rRNA), which in turn inhibits the translocation step of elongation.[4][6] By preventing the ribosome from moving along the mRNA, this compound effectively stalls protein synthesis, leading to cellular stress and ultimately, apoptosis (programmed cell death) in cancer cells.[4]

Quantitative Data: In Vitro Cytotoxicity

This compound has been shown to be cytotoxic to a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below. Notably, cancer cell lines appear to be 2-4 times more susceptible to this compound than non-cancerous cell lines.[4]

| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |

| A549 | Lung Carcinoma | 0.2 ± 0.1 | 0.08 ± 0.04 | [4] |

| HeLa | Cervical Cancer | 0.4 ± 0.1 | 0.17 ± 0.04 | [4] |

| HepG2 | Hepatocellular Carcinoma | 0.5 ± 0.2 | 0.21 ± 0.08 | [4] |

| MCF-7 | Breast Adenocarcinoma | 0.8 ± 0.2 | 0.34 ± 0.08 | [4] |

| MRC-5 | Normal Lung Fibroblast | 1.5 ± 0.3 | 0.63 ± 0.13 | [4] |

Experimental Protocols

This protocol is based on the methodology described for determining the cytotoxicity of this compound.[4]

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer and non-cancerous cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO or ethanol)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (e.g., <0.5%) across all wells. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).

-

Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Solubilization: Incubate the plate for another 2-4 hours at 37°C. After this incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using a suitable software.

Objective: To evaluate the in vivo antitumor activity of this compound.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or SCID)

-

Human cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation suitable for in vivo administration

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Cell Preparation: Culture the selected human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel to enhance tumor formation.

-

Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1-10 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound to the treatment group via a predetermined route (e.g., intraperitoneal, intravenous, or oral) and schedule. The control group should receive the vehicle alone.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the antitumor efficacy of this compound.

Anti-inflammatory Properties of this compound

The initial discovery of this compound highlighted its "strong anti-inflammatory activity".[5] However, detailed mechanistic studies and quantitative data regarding this activity are sparse in the available literature. The anti-inflammatory effects are likely linked to its primary mechanism of protein synthesis inhibition, which would non-selectively suppress the production of pro-inflammatory proteins.

Potential Mechanisms of Anti-inflammatory Action

The inhibition of protein synthesis by this compound can be expected to impact inflammatory processes in several ways:

-

Inhibition of Pro-inflammatory Cytokine Production: The synthesis of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) would be suppressed at the translational level.

-

Inhibition of Inflammatory Enzyme Synthesis: The production of enzymes that play a crucial role in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), would be inhibited. This would lead to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

-

Downregulation of Adhesion Molecules: The expression of adhesion molecules on endothelial cells, which are essential for the recruitment of immune cells to the site of inflammation, could be reduced.

Experimental Protocols for Assessing Anti-inflammatory Activity

While specific data for this compound is lacking, the following are standard experimental protocols that could be employed to quantify its anti-inflammatory properties.

Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (cells only, cells + LPS, cells + this compound only).

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the inhibitory effect of this compound on NO production.

This is a classic model for evaluating the in vivo anti-inflammatory activity of a compound.

Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in sterile saline)

-

This compound formulation for in vivo administration

-

Plethysmometer

-

Indomethacin or other reference NSAID

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer this compound (at various doses) or the vehicle control to different groups of rats via a suitable route (e.g., intraperitoneal or oral). A positive control group receiving a known anti-inflammatory drug should be included.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

Discussion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent, particularly in oncology. Its well-defined mechanism of action, targeting a fundamental cellular process, and its demonstrated preferential cytotoxicity towards cancer cells provide a strong rationale for further development. The available in vitro data is promising and warrants more extensive studies across a broader panel of cancer cell lines, including those with different genetic backgrounds and resistance mechanisms.

The most significant knowledge gap lies in the anti-inflammatory properties of this compound. While early reports were encouraging, the lack of recent, detailed studies is a major limitation. Future research should focus on:

-

Quantitative assessment of anti-inflammatory activity: Utilizing standard in vitro and in vivo models, as outlined in this document, to generate robust dose-response data.

-

Mechanistic elucidation of anti-inflammatory effects: Investigating the specific effects of this compound on key inflammatory pathways, such as NF-κB signaling, and the production of a wide array of inflammatory mediators.

-

In vivo antitumor efficacy studies: Conducting well-designed xenograft or syngeneic tumor model studies to evaluate the in vivo efficacy, optimal dosing, and potential toxicity of this compound.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound to inform dosing strategies for in vivo studies and potential clinical translation.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to potentially improve its potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a natural product with significant, albeit not fully characterized, anti-inflammatory and antitumor potential. Its primary mechanism of action, the inhibition of protein synthesis, provides a solid foundation for its observed biological activities. While the antitumor effects are supported by in vitro cytotoxicity data, a comprehensive understanding of its anti-inflammatory properties and its in vivo efficacy for both indications requires further rigorous investigation. This technical guide consolidates the current knowledge and provides a framework for future research aimed at unlocking the full therapeutic potential of this compound.

References

- 1. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces cancer cell death by targeting the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amicoumacin-A, a new antibiotic with strong antiinflammatory and antiulcer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Initial Characterization of Amicoumacin A: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Attributes of a Promising Marine-Derived Antibiotic

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Amicoumacin A, a dihydroisocoumarin derivative first isolated from the marine bacterium Bacillus pumilus, has emerged as a molecule of significant interest in the field of antibiotic research.[1][2] Its potent antimicrobial activity, particularly against a range of pathogenic bacteria, coupled with its unique mechanism of action, positions it as a promising candidate for further drug development. This technical guide provides a comprehensive overview of the initial characterization of this compound, detailing its producing organisms, chemical structure, multifaceted biological activities, and mechanism of action. Furthermore, this document outlines detailed experimental protocols for its isolation, purification, structural elucidation, and bioactivity assessment, and presents key quantitative data in a structured format for ease of reference.

Introduction and Discovery

This compound was first discovered in the early 1980s from a marine strain of Bacillus pumilus.[1][2] Subsequent research has identified other producers of this compound and its analogues, including other Bacillus species such as Bacillus subtilis, as well as bacteria from the genera Nocardia and Xenorhabdus.[1][2][3] this compound belongs to a small group of 3,4-dihydroisocoumarin derivatives and is structurally similar to xenocoumacins, bacilosarcins, and lipocoumacins.[1][2] Beyond its notable antibacterial properties, this compound has also demonstrated anti-inflammatory, gastroprotective, and antitumor activities.[1][2]

Chemical Structure

This compound is characterized by a 3,4-dihydroisocoumarin core linked to a side chain. The molecular formula for this compound is C₂₀H₂₉N₃O₇.[4] The presence of an amide group at the C-12' position is considered crucial for its diverse biological effects.[1][2]

Chemical Structure of this compound

References

Methodological & Application

Application Notes and Protocols for Amicoumacin A in In Vitro Translation Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicoumacin A is a potent antibiotic that inhibits protein synthesis in bacteria. Its unique mechanism of action, which involves binding to the E-site of the small ribosomal subunit and stabilizing mRNA interaction, makes it a valuable tool for studying bacterial translation and a promising candidate for antibiotic development.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in in vitro translation inhibition assays, a critical methodology for characterizing its activity and elucidating its mechanism.

Principle of the Assay

In vitro translation (IVT) or cell-free protein synthesis systems utilize cellular extracts or purified components to recapitulate the process of protein synthesis in a test tube.[5][6] The inhibition of this process by a compound like this compound can be quantified by measuring the reduction in the synthesis of a reporter protein. Commonly used systems include E. coli S30 extracts, which contain all the necessary machinery for transcription and translation, and the PURE (Protein Synthesis Using Recombinant Elements) system, a reconstituted system with purified components.[5][7][8][9][10] The activity of the reporter protein (e.g., luciferase luminescence) or the incorporation of labeled amino acids is measured to determine the extent of translation inhibition.

Mechanism of Action of this compound

This compound targets the bacterial 70S ribosome, specifically binding to the E-site of the 30S (small) subunit.[1][2][3][4] Unlike many other antibiotics that cause dissociation of translational components, this compound stabilizes the interaction between the mRNA and the 16S rRNA.[1][2][3][4] This "locking" of the mRNA in the ribosome interferes with the translocation step of elongation, where the ribosome is supposed to move along the mRNA to read the next codon.[1][2][3] This ultimately halts protein synthesis.

Caption: Mechanism of this compound translation inhibition.

Quantitative Data Summary

The inhibitory activity of this compound is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of in vitro translation by 50%.

| In Vitro System | Reporter Protein | IC50 (µM) | Reference |

| E. coli S30 cell extract | Firefly Luciferase | 0.45 ± 0.05 | [1] |

| PURE System | Green Fluorescent Protein | 0.20 ± 0.19 | [1] |

Experimental Protocols

Protocol 1: In Vitro Translation Inhibition Assay using E. coli S30 Extract

This protocol describes a coupled transcription-translation reaction using a commercially available E. coli S30 extract system.

Materials and Reagents:

-

This compound (stock solution in DMSO or water)

-

E. coli S30 Extract System (e.g., Promega, NEB)

-

Reporter plasmid DNA (e.g., plasmid encoding Firefly Luciferase with a suitable bacterial promoter like T7)

-

Amino Acid Mixture

-

Nuclease-free water

-

Luciferase Assay Reagent

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a serial dilution of this compound in nuclease-free water or the reaction buffer provided with the kit. The final concentrations should typically range from 0.01 µM to 100 µM.

-

Include a no-inhibitor control (vehicle control, e.g., DMSO or water).

-

-

Reaction Setup (per well of a 96-well plate):

-

Thaw all components of the E. coli S30 extract system on ice.

-

In a microcentrifuge tube on ice, prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and reporter plasmid DNA according to the manufacturer's instructions.

-

Aliquot the master mix into the wells of the 96-well plate.

-

Add 1-2 µL of each this compound dilution or vehicle control to the respective wells.

-

The final reaction volume is typically 15-50 µL.

-

-

Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C for 1-2 hours in an incubator or a plate reader with temperature control.

-

-

Detection:

-

After incubation, equilibrate the plate to room temperature.

-

Add the Luciferase Assay Reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no DNA control) from all readings.

-

Normalize the data to the no-inhibitor control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: In Vitro Translation Inhibition Assay using the PURE System

The PURE system provides a more defined environment, free of endogenous nucleases and proteases.

Materials and Reagents:

-

This compound (stock solution in DMSO or water)

-

PURExpress® In Vitro Protein Synthesis Kit (NEB) or equivalent

-

Reporter DNA or mRNA (e.g., linear DNA with a T7 promoter encoding a fluorescent protein, or a purified mRNA)

-

Nuclease-free water

-

Fluorometer or plate reader with fluorescence detection capabilities

-

Black, 96-well plates

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare serial dilutions of this compound as described in Protocol 1.

-

-

Reaction Setup (per well):

-

Thaw the PURE system components (Solution A and Solution B) on ice.

-

In a microcentrifuge tube on ice, combine Solution A and Solution B as per the manufacturer's protocol.

-

Add the reporter DNA or mRNA to the mix.

-

Aliquot the reaction mix into the wells of a black 96-well plate.

-

Add 1-2 µL of each this compound dilution or vehicle control to the respective wells.

-

The final reaction volume is typically 10-25 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 2-4 hours. If using a plate reader, fluorescence can be monitored in real-time.

-

-

Detection:

-

Measure the fluorescence at the appropriate excitation and emission wavelengths for the reporter protein.

-

-

Data Analysis:

-

Perform data analysis as described in Protocol 1, substituting luminescence with fluorescence readings.

-

Protocol 3: Toe-printing Assay to Map the Ribosome Stalling Site

The toe-printing assay is a primer extension inhibition method used to identify the precise location where a ribosome is stalled on an mRNA molecule.[11][12][13]

Materials and Reagents:

-

This compound

-

In vitro translation system (e.g., E. coli S30 extract or PURE system)

-

Specific mRNA template

-

A DNA primer labeled with a fluorescent dye or radioisotope, complementary to a region downstream of the start codon of the mRNA

-

Reverse transcriptase

-

dNTPs

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Sequencing ladder of the same mRNA (for size reference)

Procedure:

-

In Vitro Translation Reaction:

-

Set up an in vitro translation reaction as described in Protocol 1 or 2, including the specific mRNA template and this compound at a concentration known to cause inhibition.

-

Incubate the reaction to allow ribosomes to stall.

-

-

Primer Annealing and Extension:

-

Add the labeled primer to the reaction mixture and anneal it to the mRNA.

-

Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA strand complementary to the mRNA template.

-

-

Termination of Reverse Transcription:

-

The reverse transcriptase will stop when it encounters the stalled ribosome.

-

-

Analysis of cDNA Products:

-

Denature the reaction products and run them on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same mRNA.

-

The length of the prematurely terminated cDNA fragment (the "toe-print") indicates the position of the leading edge of the stalled ribosome. For this compound, this is expected to be at or near the start codon, indicating interference with translocation from the initiation phase.[3]

-

Experimental Workflow

Caption: In vitro translation inhibition assay workflow.

Troubleshooting

-

Low signal in the no-inhibitor control:

-

Check the integrity and concentration of the DNA/mRNA template.

-

Ensure the in vitro translation system has not expired and has been stored correctly.

-

Optimize the concentration of template DNA.

-

-

High variability between replicates:

-

Ensure accurate pipetting, especially for small volumes.

-

Mix all master mixes thoroughly before aliquoting.

-

-

No inhibition observed:

-

Verify the concentration and activity of the this compound stock solution.

-

Ensure the chosen in vitro system is sensitive to this class of inhibitors.

-

By following these detailed protocols, researchers can effectively utilize this compound to study the intricacies of bacterial translation and screen for novel antibiotic compounds.

References

- 1. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and testing of E. coli S30 in vitro transcription translation extracts. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 3. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and testing of E. coli S30 in vitro transcription translation extracts. | Semantic Scholar [semanticscholar.org]

- 8. neb.com [neb.com]

- 9. Cell-Free PURE System: Evolution and Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neb.com [neb.com]

- 11. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Amicoumacin A

Abstract

Amicoumacin A, a potent antibiotic with anti-inflammatory and anti-ulcer properties, is a secondary metabolite produced by various bacterial species, including Bacillus subtilis. Its purification is a critical step for further pharmacological studies and drug development. This application note details a robust and reproducible method for the purification of this compound from bacterial fermentation broth using high-performance liquid chromatography (HPLC). The protocol outlines the initial extraction, solid-phase extraction (SPE) cleanup, and final purification using reverse-phase HPLC. This method yields high-purity this compound suitable for subsequent in vitro and in vivo studies.

Introduction

This compound is an isocoumarin antibiotic that has garnered significant interest due to its broad spectrum of biological activities.[1][2][3] Effective purification of this compound is essential to remove structurally related impurities, such as Amicoumacin B and C, which may have different biological activities.[1] This document provides a comprehensive protocol for the isolation and purification of this compound, intended for researchers, scientists, and professionals in drug development.

Experimental Workflow

The overall workflow for the purification of this compound involves several key stages, from bacterial culture to the isolation of the pure compound. The process begins with the fermentation of a producing bacterial strain, followed by extraction of the active compounds from the culture broth. A preliminary fractionation step, often using solid-phase extraction or open column chromatography, is employed to enrich the this compound fraction. The final purification is achieved through preparative or semi-preparative reverse-phase HPLC.

Caption: Workflow for this compound Purification.

Materials and Reagents

-

This compound producing bacterial strain (e.g., Bacillus subtilis)

-

Culture medium (e.g., SYT medium)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA, HPLC grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or Amberlite XAD-7)

-

HPLC system with a preparative or semi-preparative pump and a UV-Vis detector

-

Reverse-phase C18 HPLC column (preparative or semi-preparative)

-

Analytical reverse-phase C18 HPLC column

Protocols

Fermentation and Extraction

-

Culture the this compound-producing bacterial strain in a suitable fermentation medium (e.g., SYT medium) for 4 days at 25°C with agitation.[4]

-

Extract the culture broth with an equal volume of ethyl acetate three times.[4]

-

Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.